molecular formula C28H37N5O3 B5299502 N~1~,N~1~-diethyl-N~4~-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-1,4-dicarboxamide

Cat. No.: B5299502
M. Wt: 491.6 g/mol
InChI Key: PHNMVAPGTSCENH-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-1,4-dicarboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a phenylpiperazine moiety, and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-1,4-dicarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with the piperidine ring.

    Attachment of Diethyl Groups: The diethyl groups are introduced via alkylation reactions, using diethyl halides in the presence of a base.

    Formation of the Dicarboxamide: The final step involves the formation of the dicarboxamide linkage through a condensation reaction between the piperidine derivative and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles, electrophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-1,4-dicarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors and its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,4-phenylenediamine: A related compound with similar structural features but different functional groups.

    N,N-Diethyl-2-butenediamine: Another similar compound with a different backbone structure.

    N,N-Diethyl-4-nitroaniline: Shares the diethylamine moiety but has a nitro group instead of the piperazine and phenyl groups.

Uniqueness

N~1~,N~1~-diethyl-N~4~-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O3/c1-3-30(4-2)28(36)33-16-14-22(15-17-33)26(34)29-25-13-9-8-12-24(25)27(35)32-20-18-31(19-21-32)23-10-6-5-7-11-23/h5-13,22H,3-4,14-21H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNMVAPGTSCENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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